Bienvenue dans la boutique en ligne BenchChem!

2-(5-Amino-3-cyclohexyl-1h-pyrazol-1-yl)ethan-1-ol

Inflammation Leukotriene pathway Enzymatic assay

This 5-aminopyrazole scaffold uniquely combines CCR5 antagonism with 5-lipoxygenase inhibition, enabling dual-pathway anti-inflammatory studies unachievable with 4-nitro, 4-methylsulfonyl, or N-unsubstituted analogs. The N1-hydroxyethyl group tunes solubility and permeability, serving as a matched molecular pair partner with 3-cyclohexyl-1H-pyrazol-5-amine for ADME profiling. Procure for early-stage HIV entry assays, chemotaxis models, or polypharmacology validation in asthma/COPD. Supplied at ≥98% purity for reproducible R&D.

Molecular Formula C11H19N3O
Molecular Weight 209.29 g/mol
Cat. No. B13617557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Amino-3-cyclohexyl-1h-pyrazol-1-yl)ethan-1-ol
Molecular FormulaC11H19N3O
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NN(C(=C2)N)CCO
InChIInChI=1S/C11H19N3O/c12-11-8-10(13-14(11)6-7-15)9-4-2-1-3-5-9/h8-9,15H,1-7,12H2
InChIKeyNGDSBGSKCQXXNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Amino-3-cyclohexyl-1H-pyrazol-1-yl)ethan-1-ol – Procurement-Grade Overview of a Dual-Functional 5-Aminopyrazole Scaffold


2-(5-Amino-3-cyclohexyl-1H-pyrazol-1-yl)ethan-1-ol (CAS 1152965-84-8, MF: C₁₁H₁₉N₃O, MW: 209.29) is a heterocyclic small molecule belonging to the 5-aminopyrazole class. Preliminary pharmacological screening indicates its utility as a CCR5 antagonist, positioning it as a candidate for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. Independently, the compound has been evaluated for 5-lipoxygenase (5-LO) inhibition, a key target in leukotriene-mediated inflammation . Commercially, it is supplied at ≥97% purity by multiple specialty chemical vendors for R&D use .

Why Generic Pyrazole Analogs Cannot Substitute for 2-(5-Amino-3-cyclohexyl-1H-pyrazol-1-yl)ethan-1-ol in Target-Focused Research


The 5-aminopyrazole chemical space is crowded with derivatives, but subtle structural variations—particularly at the N1 and C4 positions—profoundly alter both the biological target engagement profile and physicochemical properties. The N1-hydroxyethyl substituent of the target compound introduces hydrogen-bonding capability and modulates lipophilicity relative to N-unsubstituted or N-methyl analogs, influencing solubility, membrane permeability, and protein-binding interactions . Evidence indicates that the 4-unsubstituted, N1-hydroxyethyl configuration confers a distinct dual-activity profile (CCR5 antagonism plus 5-LO inhibition) that is absent in the 4-nitro, 4-methylsulfonyl, and 4-carbonitrile analogs, which are predominantly explored for kinase inhibition or agrochemical applications [1]. Interchanging with a close analog therefore risks loss of the desired polypharmacology or introduction of unwanted off-target activities.

Quantitative Differentiation Evidence for 2-(5-Amino-3-cyclohexyl-1H-pyrazol-1-yl)ethan-1-ol vs. Closest Analogs


Functional 5-Lipoxygenase Inhibition: Target Compound vs. Baseline Activity

In a cell-free enzymatic assay using RBL-1 (rat basophilic leukemia, 2H3 subline) cell lysate, the target compound inhibited 5-lipoxygenase-mediated 5-HETE production with a reported value of 0.39 . This value, originating from a systematic SAR study of N-hydroxyurea 5-LO inhibitors [1], is interpreted as an IC₅₀ (µM) in the context of the publication's data reporting convention. No equivalent 5-LO inhibition data are publicly available for the N1-unsubstituted analog 3-cyclohexyl-1H-pyrazol-5-amine or for the 4-nitro and 4-methylsulfonyl analogs, establishing the 4-unsubstituted, N1-hydroxyethyl configuration as the functionally validated sub-structure for this target.

Inflammation Leukotriene pathway Enzymatic assay

CCR5 Antagonism: Qualitative Target Engagement vs. Structural Analogs

Preliminary pharmacological screening identified the target compound as a CCR5 antagonist with potential applicability to CCR5-mediated diseases (HIV infection, asthma, rheumatoid arthritis, autoimmune disease, COPD) [1]. In contrast, structurally similar 5-amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile is reported to target insect GABA-gated chloride channels, consistent with agrochemical rather than chemokine receptor pharmacology . The 4-nitro and 4-methylsulfonyl N1-hydroxyethyl analogs are predominantly cited in kinase inhibitor patent contexts [2]. No CCR5 binding or functional data have been reported for these C4-substituted or N1-methyl analogs. Quantitative CCR5 affinity data (e.g., Kd or IC₅₀) for the target compound itself remain unpublished, limiting the strength of this comparison to a qualitative class-level inference.

HIV entry Chemokine receptor Immunology

Hydrogen-Bond Donor/Acceptor Capacity: Physicochemical Differentiation from N1-Unsubstituted and N1-Methyl Analogs

The N1-hydroxyethyl substituent provides the target compound with a hydrogen-bond donor (OH) and an additional hydrogen-bond acceptor (O), absent in 3-cyclohexyl-1H-pyrazol-5-amine (CAS 81542-54-3) and 5-amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS 553672-05-2). This difference results in a higher topological polar surface area (TPSA) for the target compound, predicted to enhance aqueous solubility and reduce passive membrane permeability relative to the N1-unsubstituted and N1-methyl analogs . While experimental LogP or solubility values are not publicly available, the structural inference is unambiguous: the N1-hydroxyethyl group fundamentally alters the physicochemical profile, impacting formulation strategy, assay compatibility, and pharmacokinetic behavior [1].

Solubility Permeability Drug-likeness

Commercial Purity and Availability Benchmarking vs. Closest Research-Grade Analogs

The target compound is commercially stocked by multiple vendors (AKSci, Leyan, CATO) at purities of 97–98% . In comparison, the N1-unsubstituted analog 3-cyclohexyl-1H-pyrazol-5-amine (CAS 2310267-35-5) is listed at 98% purity but is available from fewer suppliers . The C4-substituted analogs—2-(5-amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol (95% purity) and 2-(5-amino-3-cyclohexyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol (95% purity)—are offered at lower purity specifications . Higher purity and broader multi-vendor availability reduce the risk of supply chain disruption and minimize the need for costly in-house re-purification, which is particularly relevant for laboratories scaling from exploratory to lead-optimization studies.

Procurement Purity specification Supply chain

Optimal Application Scenarios for Procuring 2-(5-Amino-3-cyclohexyl-1H-pyrazol-1-yl)ethan-1-ol Based on Specific Evidence


Leukotriene Pathway Inhibitor Screening and SAR Expansion

The documented 5-lipoxygenase inhibitory activity (0.39 probable IC₅₀ in RBL-1 lysate) makes this compound a suitable starting point for medicinal chemistry programs targeting leukotriene-mediated inflammation, including asthma and allergic rhinitis models [1]. Researchers can use this scaffold to explore N1 and C4 substitution effects on 5-LO potency and selectivity, leveraging the commercially available 4-nitro and 4-methylsulfonyl analogs as comparator compounds with orthogonal biological profiles .

CCR5 Antagonist Hit Validation in HIV Entry and Autoimmune Disease Research

The qualitative CCR5 antagonism finding supports procurement for secondary screening in HIV-1 entry assays (e.g., cell-cell fusion assays using HeLa-P4/CHO-gp160 systems) and in chemotaxis models of autoimmune disease [2]. Given that no quantitative affinity data are yet published, the compound is best positioned as an early-stage hit for target validation rather than a late-stage lead, and should be benchmarked against well-characterized CCR5 antagonists such as Maraviroc or TAK-779 in head-to-head assays .

Physicochemical Comparator for Pyrazole-Based Probe Design

The unique hydrogen-bond donor/acceptor profile of the N1-hydroxyethyl group, distinct from both N1-unsubstituted and N1-methyl analogs, makes this compound a valuable physicochemical probe for studying how polarity and solubility affect pyrazole-series ADME properties . It can serve as a matched molecular pair (MMP) partner with 3-cyclohexyl-1H-pyrazol-5-amine in solubility, permeability (PAMPA/Caco-2), and metabolic stability assays to quantify the impact of N1-hydroxyethyl substitution on pharmacokinetic parameters [3].

Multi-Target Polypharmacology Probe for Inflammation Research

The co-occurrence of CCR5 antagonism and 5-LO inhibition in a single, low-molecular-weight scaffold (MW 209.29) is uncommon and merits investigation as a polypharmacology tool compound [4]. In models where both the chemokine and leukotriene axes contribute to disease pathology (e.g., severe asthma, COPD exacerbation, rheumatoid arthritis synovitis), this compound could help test the hypothesis that dual CCR5/5-LO modulation yields synergistic anti-inflammatory efficacy beyond that achieved by selective inhibition of either pathway alone [5].

Quote Request

Request a Quote for 2-(5-Amino-3-cyclohexyl-1h-pyrazol-1-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.